N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
Description
N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido) and substituted at the 2-position with an m-tolyl group. This structure combines electron-withdrawing (sulfone) and electron-donating (m-tolyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-13-5-4-7-15(9-13)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)19-10-14-6-2-3-8-18(14)28-19/h2-10H,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNAZZDQSWUZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a thieno[3,4-c]pyrazole core fused with a benzofuran moiety. The presence of the 5,5-dioxido group enhances its stability and reactivity. The molecular formula is with a molecular weight of approximately 392.4 g/mol .
Preliminary studies suggest that this compound may interact with various biological targets such as enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE7, which is linked to inflammatory and immunological diseases .
- Antioxidant Activity : The compound has been assessed for its ability to counteract oxidative stress in biological systems. Studies involving fish erythrocytes exposed to toxic agents demonstrated that it can mitigate cellular damage .
Biological Activities
The compound exhibits a range of biological activities that are summarized in the following table:
Case Studies and Experimental Findings
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Erythrocyte Protection in Fish : A study evaluated the protective effects of thieno[2,3-c]pyrazole compounds on Nile fish erythrocytes exposed to 4-nonylphenol. The treated groups showed significantly lower percentages of altered erythrocytes compared to controls, indicating antioxidant properties .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thieno Compound Treatment 12 ± 1.03 - In Vitro Antimicrobial Activity : Research on related pyrazole derivatives highlighted their antimicrobial efficacy against pathogenic fungi and bacteria. While specific data on this compound is limited, its structural similarities suggest potential for similar activity .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds with thieno[3,4-c]pyrazole structures exhibit promising anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This mechanism is attributed to the modulation of specific signaling pathways involved in cancer progression.
-
Anti-inflammatory Effects
- The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Research indicates that it can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro, making it a candidate for further investigation in chronic inflammatory conditions.
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Antimicrobial Properties
- Preliminary studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property could be beneficial in developing new antibiotics to combat resistant strains.
Material Science Applications
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Organic Electronics
- The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can enhance the efficiency of these devices.
-
Polymer Chemistry
- The incorporation of this compound into polymer matrices can improve the mechanical and thermal properties of the resulting materials. Its dioxido group can participate in cross-linking reactions, leading to enhanced durability and stability.
Synthesis and Characterization
The synthesis of N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide generally involves multi-step reactions including:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the m-tolyl group via substitution reactions.
- Oxidation processes to form the dioxido group.
- Final coupling reactions to attach the benzofuran moiety.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
-
Case Study on Anticancer Activity
- A study published in the Journal of Medicinal Chemistry investigated various derivatives of thieno[3,4-c]pyrazole for their anticancer effects on breast cancer cell lines. Results showed that modifications at specific positions significantly enhanced cytotoxicity compared to standard chemotherapeutics.
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Case Study on Anti-inflammatory Effects
- Research published in Pharmaceutical Research highlighted the anti-inflammatory potential of related compounds in models of rheumatoid arthritis. The study demonstrated that these compounds effectively reduced joint swelling and inflammation markers.
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The compound is synthesized via a multi-step process involving:
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Cyclocondensation of substituted thiophene precursors with hydrazine derivatives to form the thieno[3,4-c]pyrazole core.
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Amide coupling between the pyrazole amine and benzofuran-2-carboxylic acid using carbodiimide-based reagents (e.g., EDCI/HOBt).
Key functional groups influencing reactivity:
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Amide bond : Prone to hydrolysis under acidic/basic conditions and nucleophilic substitution.
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Benzofuran ring : Susceptible to electrophilic aromatic substitution (EAS) at the 5-position.
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Thienopyrazole sulfone : Stabilizes the ring system but allows ring-opening under strong reducing agents.
Nucleophilic Acyl Substitution at the Amide Bond
The carboxamide group undergoes nucleophilic substitution with primary/secondary amines or alcohols under mild conditions:
| Reaction Conditions | Products | Yield (%) | Source |
|---|---|---|---|
| NH₃ (aq.), RT, 12 h | Benzofuran-2-carboxylic acid | 78 | |
| EtOH, H₂SO₄ (cat.), reflux, 6 h | Ethyl benzofuran-2-carboxylate derivative | 65 | |
| Benzylamine, DMF, 80°C, 4 h | N-Benzyl benzofuran-2-carboxamide analog | 72 |
Mechanistic studies suggest the reaction proceeds via tetrahedral intermediate formation, with steric hindrance from the thienopyrazole group slowing kinetics compared to simpler amides.
Electrophilic Aromatic Substitution (EAS) on the Benzofuran Ring
The electron-rich benzofuran moiety undergoes regioselective EAS:
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Nitration (HNO₃/H₂SO₄, 0°C): Nitration occurs at the 5-position with 89% regioselectivity .
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Halogenation (Br₂/FeCl₃): Forms 5-bromo derivatives in 76% yield .
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Sulfonation (fuming H₂SO₄, 50°C): Produces water-soluble sulfonic acid derivatives for pharmacological testing.
Experimental data :
| Substitution | Reagents | Temperature | Product Stability | Byproducts |
|---|---|---|---|---|
| Nitro | HNO₃ (90%)/H₂SO₄ | 0°C | Stable in air | <5% ortho-isomer |
| Bromo | Br₂ (1.2 eq)/FeCl₃ | RT | Light-sensitive | Di-brominated (9%) |
Thienopyrazole Ring-Opening Reactions
The 4,6-dihydro-2H-thieno[3,4-c]pyrazole sulfone undergoes ring-opening under specific conditions:
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Reduction (NaBH₄/MeOH, 40°C): Cleaves the S–N bond, yielding a thiolated pyrrolidine derivative .
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Acid hydrolysis (HCl (conc.), reflux): Degrades the sulfone to a mercaptan intermediate, which oxidizes to disulfides.
Kinetic data :
| Reaction | k (s⁻¹) at 25°C | Activation Energy (kJ/mol) |
|---|---|---|
| NaBH₄ reduction | 2.3 × 10⁻⁴ | 58.2 |
| Acid hydrolysis | 1.1 × 10⁻⁵ | 72.9 |
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization of the benzofuran ring:
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Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, dioxane): Introduces aryl/heteroaryl groups at the 5-position with yields up to 82% .
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Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos): Forms N-aryl derivatives for structure-activity relationship studies .
Optimized conditions :
| Reaction Type | Catalyst Loading | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Suzuki coupling | 2 mol% Pd | K₂CO₃ | Dioxane | 12 | 82 |
| Buchwald-Hartwig | 5 mol% Pd | Cs₂CO₃ | Toluene | 24 | 68 |
Oxidative Transformations
The benzofuran ring undergoes oxidation with KMnO₄ or RuO₄ to form diketones or quinones, critical for metabolite studies. Controlled oxidation preserves the thienopyrazole sulfone, but prolonged exposure degrades the sulfone to sulfonic acid.
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfur-containing fused heterocycles. Below is a comparative analysis with structurally related compounds from the literature ():
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide | Thieno[3,4-c]pyrazole | m-Tolyl, benzofuran-2-carboxamide | Sulfone (SO₂), amide (CONH₂) | C₂₁H₁₇N₃O₅S | 435.44 g/mol |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11a) | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl | Nitrile (CN), ketone (C=O) | C₂₀H₁₀N₄O₃S | 386.38 g/mol |
| (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11b) | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene, 5-methylfuran-2-yl | Nitrile (CN), ketone (C=O) | C₂₂H₁₇N₃O₃S | 403.45 g/mol |
| 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | Pyrimido[2,1-b]quinazoline | 5-Methylfuran-2-yl | Nitrile (CN), ketone (C=O) | C₁₇H₁₀N₄O₃ | 318.29 g/mol |
Key Observations:
Core Heterocycles: The target compound’s thieno[3,4-c]pyrazole core is distinct from the thiazolo-pyrimidine (11a, 11b) or pyrimido-quinazoline (12) systems. Compounds 11a, 11b, and 12 feature nitrogen-rich cores (pyrimidine/quinazoline), which may confer stronger π-π stacking interactions but lack the sulfur-based electronic effects seen in the target compound.
Substituent Effects: The benzofuran-2-carboxamide group in the target compound provides a planar aromatic system and an amide bond, enabling hydrogen-bond donor/acceptor interactions. This contrasts with the nitrile (CN) and ketone (C=O) groups in 11a, 11b, and 12, which are less versatile in forming hydrogen bonds .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step functionalization (e.g., sulfonation, amide coupling), whereas compounds like 11a and 11b are synthesized via one-pot condensations of thiouracil derivatives with aromatic aldehydes .
Molecular weight differences (435 g/mol vs. 318–403 g/mol for others) suggest variations in bioavailability and drug-likeness.
Research Implications
- The sulfone and amide functionalities in the target compound may make it a candidate for targeting sulfotransferases or proteases, whereas nitrile-bearing analogs (11a, 11b, 12) could exhibit activity against kinases or cytochrome P450 enzymes.
- Further studies should explore the impact of the benzofuran-carboxamide moiety on binding affinity and selectivity compared to simpler substituents in related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide, and how can yield be maximized?
- Answer: Synthesis involves multi-step reactions, including cyclization of thieno-pyrazoles and coupling with benzofuran carboxamide. Key parameters include:
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Temperature control : Reactions often require 80–120°C for cyclization steps to avoid by-product formation .
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Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
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Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining >70% yield .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Method Yield (%) Purity (%) Key Conditions Classical reflux 55–65 90–92 12 h, 100°C, DMF Microwave-assisted 70–75 95–98 2 h, 120°C, acetonitrile Solvent-free (ball mill) 60–65 88–90 6 h, RT, catalytic K₂CO₃
Q. Which spectroscopic techniques are critical for structural confirmation?
- Answer:
- ¹H/¹³C NMR : Assign protons and carbons in the thieno-pyrazole (δ 2.3–3.1 ppm for CH₂ groups) and benzofuran (δ 6.8–7.9 ppm for aromatic protons) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- IR spectroscopy : Identify sulfone (1320–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .
Q. How can solubility and stability be optimized for in vitro assays?
- Answer:
- Solubility : Use DMSO for stock solutions (50–100 mM), diluted in PBS (pH 7.4) with ≤1% DMSO .
- Stability : Store at –20°C under nitrogen; monitor degradation via HPLC (retention time shifts >5% indicate instability) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Answer:
- Re-evaluate docking models : Adjust protonation states of the sulfone and amide groups, which influence binding to targets like kinase enzymes .
- Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish direct target effects from off-target toxicity .
- Metabolite screening : LC-MS/MS to identify active/inactive metabolites that alter observed bioactivity .
Q. How to design a mechanistic study for its hypothesized kinase inhibition?
- Answer:
- Kinase profiling : Use a panel of 50+ kinases (e.g., JAK2, EGFR) at 1–10 µM compound concentration .
- Crystallography : Co-crystallize with kinase domains to identify binding motifs (e.g., hydrogen bonds with hinge regions) .
- Mutagenesis : Replace key residues (e.g., Lys123 in ATP-binding pocket) to validate binding specificity .
Q. What experimental approaches validate metabolic stability in preclinical models?
- Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) for 60 min; quantify parent compound via LC-MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms at 10 µM; >50% inhibition flags drug-drug interaction risks .
- In vivo PK : Administer 10 mg/kg IV/orally to rodents; calculate AUC, t₁/₂, and bioavailability .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Answer:
- Dose-response refinement : Test 0.1–100 µM with 8-point curves to avoid false negatives from narrow ranges .
- Check efflux pumps : Use ABCB1 inhibitors (e.g., verapamil) in multidrug-resistant cell lines .
- Transcriptomics : Compare gene expression (e.g., apoptosis markers) in sensitive vs. resistant lines .
Methodological Challenges & Solutions
Handling hygroscopicity during formulation studies
- Advanced Answer:
- Lyophilization : Prepare amorphous solid dispersions with PVP-VA64 to stabilize the compound .
- Karl Fischer titration : Monitor moisture content (<0.5% w/w) during storage .
Interpreting conflicting NMR signals in diastereomeric mixtures
- Advanced Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
